2-[(1-benzyl-1H-benzimidazol-2-yl)sulfanyl]-N'-[(E)-biphenyl-4-ylmethylidene]acetohydrazide
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Overview
Description
2-[(1-benzyl-1H-benzimidazol-2-yl)sulfanyl]-N’-[(E)-biphenyl-4-ylmethylidene]acetohydrazide is a complex organic compound known for its unique structural properties and potential applications in various fields of scientific research. This compound features a benzimidazole core, which is a common motif in many biologically active molecules, and a biphenyl group, which contributes to its stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(1-benzyl-1H-benzimidazol-2-yl)sulfanyl]-N’-[(E)-biphenyl-4-ylmethylidene]acetohydrazide typically involves multiple steps, starting with the preparation of the benzimidazole coreThe final step involves the condensation of the intermediate with biphenyl-4-carbaldehyde to form the desired acetohydrazide derivative .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized nature and limited commercial demand. the general principles of organic synthesis, such as the use of high-purity reagents, controlled reaction conditions, and efficient purification techniques, would apply.
Chemical Reactions Analysis
Types of Reactions
2-[(1-benzyl-1H-benzimidazol-2-yl)sulfanyl]-N’-[(E)-biphenyl-4-ylmethylidene]acetohydrazide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The imine group can be reduced to form amines.
Substitution: The benzimidazole and biphenyl groups can participate in electrophilic and nucleophilic substitution reactions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like sodium borohydride for reduction, and various electrophiles or nucleophiles for substitution reactions. Typical reaction conditions involve controlled temperatures, inert atmospheres, and appropriate solvents to ensure high yields and purity.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while reduction of the imine group can produce amines .
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its structural similarity to other biologically active compounds.
Industry: Utilized in the development of new materials or as a catalyst in various chemical processes
Mechanism of Action
The mechanism of action of 2-[(1-benzyl-1H-benzimidazol-2-yl)sulfanyl]-N’-[(E)-biphenyl-4-ylmethylidene]acetohydrazide is not fully understood, but it is believed to involve interactions with specific molecular targets, such as enzymes or receptors. The benzimidazole core is known to interact with various biological targets, potentially inhibiting enzyme activity or modulating receptor function .
Comparison with Similar Compounds
Similar Compounds
- 2-[(1-benzyl-1H-benzimidazol-2-yl)sulfanyl]-N’-[(E)-2-thienylmethylidene]acetohydrazide
- 2-[(1-benzyl-1H-benzimidazol-2-yl)sulfanyl]-N’-[(E)-1-(3,4-dimethoxyphenyl)ethylidene]acetohydrazide
Uniqueness
What sets 2-[(1-benzyl-1H-benzimidazol-2-yl)sulfanyl]-N’-[(E)-biphenyl-4-ylmethylidene]acetohydrazide apart from similar compounds is its unique combination of the benzimidazole and biphenyl groups, which confer distinct chemical and biological properties. This combination may enhance its stability, reactivity, and potential biological activities, making it a valuable compound for further research and development .
Properties
Molecular Formula |
C29H24N4OS |
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Molecular Weight |
476.6 g/mol |
IUPAC Name |
2-(1-benzylbenzimidazol-2-yl)sulfanyl-N-[(E)-(4-phenylphenyl)methylideneamino]acetamide |
InChI |
InChI=1S/C29H24N4OS/c34-28(32-30-19-22-15-17-25(18-16-22)24-11-5-2-6-12-24)21-35-29-31-26-13-7-8-14-27(26)33(29)20-23-9-3-1-4-10-23/h1-19H,20-21H2,(H,32,34)/b30-19+ |
InChI Key |
PMIDKQXWVANVGB-NDZAJKAJSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)CN2C3=CC=CC=C3N=C2SCC(=O)N/N=C/C4=CC=C(C=C4)C5=CC=CC=C5 |
Canonical SMILES |
C1=CC=C(C=C1)CN2C3=CC=CC=C3N=C2SCC(=O)NN=CC4=CC=C(C=C4)C5=CC=CC=C5 |
Origin of Product |
United States |
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